molecular formula C15H17N3O4 B2668670 Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate CAS No. 1312764-25-2

Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate

Cat. No. B2668670
CAS RN: 1312764-25-2
M. Wt: 303.318
InChI Key: GODMXUDPCHUAFA-UHFFFAOYSA-N
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Description

Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate is a chemical compound with the formula C15H17N3O4 . It is offered by several suppliers such as Benchchem and Ambeed .


Synthesis Analysis

The synthesis of this compound involves several steps . One method starts with 4-(Dimethoxymethyl) pyrimidin-2-amine, which is dissolved in ethanol and stirred. A solution of NaHCO3 in water is then added at room temperature. After stirring, a solution of CbzCl in dioxane is added dropwise at cold condition. The reaction mixture is then warmed to room temperature gradually and stirred overnight. The ethanol is concentrated and water is added. The aqueous layer is extracted with ethyl acetate to remove any organic impurities. The organic layer is back extracted with saturated NaHCO3 solution. The combined aqueous layers are acidified with conc. HCl and then extracted with ethyl acetate. The organic layer is then concentrated and purified over column chromatography to yield the final product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .

Scientific Research Applications

Anticonvulsant and Antidepressant Activities

Research has explored the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives for potential anticonvulsant and antidepressant activities. These compounds have shown promising results in pharmacological tests, suggesting that modifications of the pyrimidin-2-yl moiety can lead to significant biological activities (Zhang et al., 2016).

Solution Speciation and Protein Binding

Another study focused on a V(IV)O-pyrimidinone complex, revealing insights into its synthesis, solution speciation, and human serum protein binding. This research underscores the complex's potential for biological applications, particularly in the context of metal-based drug design and the interaction with plasma proteins (Gonçalves et al., 2013).

Molecular Structure Investigation

A comprehensive study on the molecular structure of sulfamethazine Schiff-base, which includes the pyrimidin-2-yl group, utilized both theoretical and experimental methods. This work highlights the significance of intramolecular interactions and provides insights into the structure-activity relationship of such compounds (Mansour & Ghani, 2013).

Photolabile Carbamoyl Derivatives

Research into carbamoyl derivatives of photolabile benzoins, including studies on their synthesis and photolytic properties, points to applications in developing light-sensitive compounds. This area of research might offer novel approaches for controlled release systems or photoactivated therapies (Papageorgiou & Corrie, 1997).

Safety and Hazards

The safety and hazards associated with Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate are not explicitly mentioned in the search results .

properties

IUPAC Name

benzyl N-[4-(dimethoxymethyl)pyrimidin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-20-13(21-2)12-8-9-16-14(17-12)18-15(19)22-10-11-6-4-3-5-7-11/h3-9,13H,10H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODMXUDPCHUAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)NC(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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